Octahydro-1h-pyrrolo[3,4-c]pyridine
Overview
Description
Octahydro-1h-pyrrolo[3,4-c]pyridine is a structural isomer of the bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus . It is also known as 5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride .
Synthesis Analysis
The synthesis of this compound has been reported in several studies. For instance, one study reported a short and efficient scalable synthesis of enantiomerically pure (3R,4S)-3- (hydroxymethyl4- (hydroxyethyl))-piperidine and 1-hydroxymethyl-octahydro-1H-pyrano pyridine scaffolds . Another study reported the synthetic strategies and approaches to 1 H -pyrazolo [3,4-b]pyridine derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrole ring fused to a six-membered pyridine ring . The molecular formula is C7H14N2 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 126.20 g/mol . It has a density of 1.0±0.1 g/cm3, a boiling point of 198.5±8.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.4 mmHg at 25°C .Scientific Research Applications
HIV-1 Inhibition
Octahydro-1H-pyrrolo[3,2-c]pyridine derivatives have shown significant potential in inhibiting HIV-1 replication. A study by Wang, Halambage, Zeng, and Hu (2017) demonstrated that these compounds exhibit anti-HIV-1 activities, with one derivative showing high potency against HIV-1 replication at less than 1 μmol•L. Their research highlights the possibility of alternative drug targets for HIV-1 inhibition besides C-C chemokine receptor type 5 (CCR5) (Wang, Halambage, Zeng, & Hu, 2017).
Biological Activity and Antimicrobial Properties
Sekar, Naik, Mahalingappa, and Peethamber (2015) synthesized and evaluated Schiff bases of Octahydro-1H-pyrrolo[3,4-b]pyridine for their biological activities. The compounds displayed various activities including antioxidant, antimicrobial, antifungal, and chelating efficacies against different bacteria and fungi strains (Sekar, Naik, Mahalingappa, & Peethamber, 2015).
Synthesis and Structural Analysis
Shieh et al. (2007) described a facile synthesis of octahydro-pyrrolo[2,3-c]pyridine enantiomer using an intramolecular [3+2]-cycloaddition of an azomethine ylide, indicating its potential for various synthetic applications in chemistry (Shieh et al., 2007).
Electron Acceptor for Electrochromic Polymers
Vo et al. (2022) synthesized a new electron acceptor, pyrrolo[3,4-c]pyridine-1,2-dione (PPyD), through a Diels Alder reaction, and utilized it to construct donor-acceptor type conjugated polymers. This study shows the applicability of Octahydro-1h-pyrrolo[3,4-c]pyridine derivatives in the field of polymer chemistry, particularly for electrochromic applications (Vo et al., 2022).
Mechanism of Action
Target of Action
Octahydro-1h-pyrrolo[3,4-c]pyridine derivatives have been designed and synthesized as C-C chemokine receptor type 5 (CCR5) antagonists . CCR5 is a protein on the surface of white blood cells involved in the immune system, and it plays a key role in the ability of HIV to enter and infect healthy cells .
Mode of Action
It’s known that the compound interacts with its target, ccr5, and inhibits hiv-1 replication . The intensification of hydrophobic properties by increasing the substituent to two carbon atoms weakened the analgesic properties, although their potential still remained noteworthy .
Biochemical Pathways
It’s known that the compound has potential analgesic and sedative activity . It’s also been found that these derivatives can be used to treat diseases of the nervous and immune systems .
Pharmacokinetics
The compound’s molecular weight of 1262 suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
This compound has shown significant anti-HIV-1 activities . In addition, all of the new imides inhibited the locomotor activity in mice to a statistically significant extent, and two of them also prolonged the duration of thiopental sleep .
Properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-pyrrolo[3,4-c]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-8-4-7-5-9-3-6(1)7/h6-9H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWPSCUIQIMVQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901294489 | |
Record name | Octahydro-1H-pyrrolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901294489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933704-84-8 | |
Record name | Octahydro-1H-pyrrolo[3,4-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933704-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octahydro-1H-pyrrolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901294489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.